Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

Description

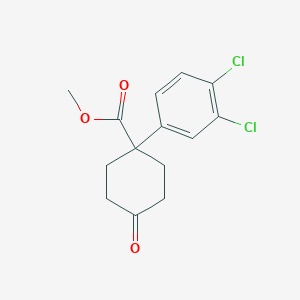

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is a cyclohexanecarboxylate derivative featuring a 3,4-dichlorophenyl substituent at the 1-position and a ketone group at the 4-position of the cyclohexane ring.

Properties

IUPAC Name |

methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2O3/c1-19-13(18)14(6-4-10(17)5-7-14)9-2-3-11(15)12(16)8-9/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJGDVJEDVTSDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC(=O)CC1)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857201 | |

| Record name | Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384264-84-9 | |

| Record name | Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of a substituted cyclohexanone intermediate followed by esterification to yield the methyl carboxylate derivative. The key synthetic steps include:

- Formation of the cyclohexanone derivative : This involves introducing the 3,4-dichlorophenyl group onto the cyclohexanone ring, often via nucleophilic aromatic substitution or Friedel-Crafts acylation-type reactions.

- Oxidation and functional group modifications : To install the keto group at the 4-position and prepare the carboxylate moiety.

- Esterification : The carboxylic acid intermediate is converted to the methyl ester using standard esterification techniques such as Fischer esterification or via methylating agents under controlled conditions.

Industrial synthesis often employs continuous flow reactors to optimize reaction times, improve yields, and reduce waste, aligning with green chemistry principles.

Detailed Synthetic Route Example

A representative synthetic route reported involves:

- Starting material : 3,4-dichlorobenzene derivatives.

- Cyclohexanone ring construction : Using cyclization reactions or ring-forming strategies to attach the dichlorophenyl group.

- Introduction of the keto group : Selective oxidation at the 4-position of the cyclohexane ring.

- Carboxylation and esterification : Conversion of the intermediate acid to the methyl ester.

This sequence is optimized for selectivity and yield, often involving purification steps such as recrystallization or chromatography to achieve high purity.

Enzymatic and Biocatalytic Approaches

Recent advances in biocatalysis have provided alternative routes to synthesize chiral cyclohexanone derivatives, which could be applied to analogues of Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate. Enzymes such as lipases, enoate reductases, and nitrilases have been used to prepare optically pure cyclohexanone carboxylates on a preparative scale, offering advantages in stereoselectivity and environmental sustainability.

- Enzymatic reduction and oxidation steps can replace harsh chemical reagents.

- Biocatalytic methods enable stereoselective synthesis, which is critical if enantiomerically pure compounds are desired.

- These methods have been scaled up to produce gram to kilogram quantities with high enantiomeric excess and yield.

Optimization and Industrial Considerations

- Use of continuous flow reactors facilitates better control of reaction parameters, improves heat and mass transfer, and allows safer handling of reactive intermediates.

- Green solvents and minimizing hazardous reagents are increasingly incorporated into process design.

- Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and purity while minimizing by-products.

Comparative Data Table: Chemical vs. Biocatalytic Preparation

| Aspect | Chemical Synthesis | Biocatalytic Synthesis |

|---|---|---|

| Reaction Type | Multi-step chemical transformations | Enzyme-catalyzed selective transformations |

| Stereoselectivity | Often racemic or requires chiral catalysts | High enantiomeric excess (up to >99% e.e.) |

| Environmental Impact | Use of organic solvents, potential waste | Mild conditions, aqueous media, less waste |

| Scalability | Well-established for industrial scale | Increasingly scalable with enzyme engineering |

| Cost | Depends on reagents and purification steps | Potentially lower with cofactor recycling |

| Purity | Requires extensive purification | High purity due to selectivity |

Research Findings and Analytical Data

- The compound's synthesis has been validated by spectral analysis including NMR, IR, and mass spectrometry confirming the structure and purity.

- Mass molarity calculations are used to prepare solutions for further chemical reactions or biological testing.

- Biocatalytic routes have demonstrated superior stereoselectivity and environmental profiles compared to traditional chemical methods in related cyclohexanone derivatives.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at different positions on the cyclohexanone ring or the dichlorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the compound.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Substituted derivatives with different substituents on the cyclohexanone ring or dichlorophenyl group.

Scientific Research Applications

The compound features a dichlorophenyl group that enhances its reactivity and potential biological activity. The presence of the cyclohexanecarboxylate structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Organic Synthesis

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate is primarily utilized as an intermediate in organic synthesis. It can participate in various reactions such as:

- Friedel-Crafts Acylation : Used to introduce the dichlorophenyl group via acylation reactions.

- Esterification : Essential for forming esters, which are crucial in producing fragrances and plastics.

Biological Research

Research has indicated that this compound may exhibit biological activity, particularly in:

- Anticancer Studies : Investigations into its potential to inhibit cancer cell proliferation have been conducted.

- Enzyme Interaction : Studies on how it interacts with specific enzymes or receptors are ongoing, suggesting therapeutic applications.

Material Science

In material science, this compound is explored for:

- Polymer Production : Its derivatives can be used to synthesize polymers with enhanced properties.

- Coatings and Adhesives : The compound's chemical properties make it suitable for developing advanced coatings and adhesives.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound. The results indicated that the compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for drug development.

Case Study 2: Material Applications

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability. This finding opens avenues for developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism by which Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate

The 2,4-dichlorophenyl isomer (CAS 1408058-16-1) differs only in the substitution pattern of the aromatic ring. Key distinctions include:

- Electronic Effects : The 3,4-dichloro substitution creates a para-directing electronic environment, whereas the 2,4-substitution may sterically hinder interactions at the ortho position.

- Biological Activity : The 3,4-dichloro configuration is commonly associated with enhanced receptor binding affinity in GPCR ligands (e.g., SR140333, a tachykinin NK1 receptor antagonist ), while the 2,4-isomer’s activity remains less characterized.

Table 1: Comparison of Dichlorophenyl-Substituted Cyclohexanecarboxylates

| Compound Name | Substituent Position | Core Structure | Key Features |

|---|---|---|---|

| Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate | 3,4-dichlorophenyl | Cyclohexanecarboxylate | Para-directing electronic effects |

| Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate | 2,4-dichlorophenyl | Cyclohexanecarboxylate | Ortho steric hindrance |

Functional Analogues with Dichlorophenyl Motifs

Several pharmacologically active compounds share the 3,4-dichlorophenyl group but differ in core structure:

- SR140333 : Contains a 3,4-dichlorophenyl group within a piperidine scaffold, acting as a potent NK1 receptor antagonist. The cyclohexanecarboxylate core of the target compound lacks the quinuclidine moiety critical for SR140333’s receptor binding .

- SR48968 (Saredutant) : Features a 3,4-dichlorophenyl butyramide structure, targeting tachykinin NK2 receptors. The ester group in the target compound may confer faster metabolic clearance compared to SR48968’s amide linkage .

Table 2: Dichlorophenyl-Containing Bioactive Compounds

| Compound Name | Core Structure | Target Receptor | Key Structural Difference |

|---|---|---|---|

| SR140333 | Piperidine | NK1 | Quinuclidine moiety |

| SR48968 | Butyramide | NK2 | Amide linkage vs. ester |

| Target Compound | Cyclohexanecarboxylate | Undetermined | Ketone and ester functional groups |

Research Implications and Gaps

- Prioritizing assays against NK1/NK2 receptors is recommended.

- Isomer-Specific Studies : Comparative studies between 3,4- and 2,4-dichloro isomers could elucidate substitution-dependent activity profiles.

Biological Activity

Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS No. 1384264-84-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H14Cl2O3

- Molecular Weight : 301.17 g/mol

- Structure : The compound features a cyclohexanecarboxylate moiety attached to a dichlorophenyl group, which contributes to its biological activity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within biological systems. These interactions may include binding to receptors or enzymes, leading to various physiological responses. The precise mechanisms remain an area of ongoing research.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. For instance, studies have shown that related compounds with similar structures demonstrate cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers .

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, this compound has been investigated for anti-inflammatory and analgesic activities. These effects are particularly relevant in the context of chronic inflammatory diseases where pain management is crucial.

Antimicrobial Properties

Some studies suggest that this compound may also possess antimicrobial activity. The ability to inhibit bacterial growth could make it a candidate for further exploration in the development of new antibiotics.

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Inflammation Model :

- In an animal model of inflammation, derivatives were administered to assess their ability to reduce swelling and pain. Results indicated a significant decrease in inflammatory markers compared to control groups, suggesting potential applications in treating inflammatory conditions.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory | Antimicrobial |

|---|---|---|---|

| This compound | Yes | Yes | Potentially |

| Methyl 1-(3-chlorophenyl)carbonylpiperidine | Moderate | Yes | Yes |

| Methyl N-(3,4-dichlorophenyl)-N-methoxycarbamate | Yes | Limited | No |

Q & A

Q. What are the optimal synthetic routes for Methyl 1-(3,4-dichlorophenyl)-4-oxocyclohexanecarboxylate, and how do reaction parameters influence yield?

The synthesis typically involves multi-step reactions, including Michael addition and cyclocondensation . For example:

- Step 1 : Reacting a chalcone derivative (e.g., (2E)-3-(3,4-dichlorophenyl)-1-arylprop-2-en-1-one) with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH) under reflux in ethanol .

- Step 2 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) to isolate the product .

Key parameters : - Temperature : Reflux conditions (~78°C for ethanol) ensure sufficient activation energy.

- Catalyst : Base concentration (e.g., 10% NaOH) impacts reaction kinetics and byproduct formation.

- Solvent polarity : Ethanol balances solubility and reactivity of intermediates .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : and NMR identify substituent integration and electronic environments (e.g., dichlorophenyl protons at δ 7.2–7.6 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 343.1) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., cyclohexanone ring puckering parameters like Cremer-Pople θ) .

- HPLC : Validates purity (>95%) using reverse-phase C18 columns .

Q. How does the electronic nature of the 3,4-dichlorophenyl group affect the compound’s reactivity?

The electron-withdrawing Cl substituents increase the aryl ring’s electrophilicity, enhancing reactivity in:

- Nucleophilic aromatic substitution : Facilitates functionalization at the para position .

- Enzyme binding : The dichlorophenyl group improves binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

- Disorder in crystal structures : X-ray data may reveal multiple conformations (e.g., envelope vs. half-chair cyclohexanone rings), which NMR might average .

- Dynamic effects : Variable-temperature NMR can detect conformational exchange broadening (e.g., coalescence of proton signals at high temps) .

- Complementary techniques : Pair solid-state (X-ray) and solution-state (NMR) data to reconcile discrepancies .

Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?

- Salt formation : Hydrochloride salts (e.g., analogous to methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) improve aqueous solubility .

- Co-solvent systems : Use DMSO/water mixtures (<10% DMSO) to balance solubility and biocompatibility .

- Prodrug design : Introduce esterase-cleavable groups (e.g., PEGylation) to enhance bioavailability .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., cyclohexanone derivatives as kinase inhibitors) .

- QSAR modeling : Correlates substituent electronegativity (Cl, O) with inhibitory potency (e.g., IC values) .

- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .

Q. How can derivatives of this compound be designed to improve metabolic stability?

- Fluorination : Replace labile protons with F atoms (e.g., 4-trifluoromethyl analogs resist oxidative degradation) .

- Ring saturation : Convert the cyclohexanone to a tetrahydropyran to reduce susceptibility to CYP450 oxidation .

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) at vulnerable positions to block metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.